- ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitorsBioorganic & Medicinal Chemistry Letters, 2018, 28(15), 2622-2626,
Cas no 90929-73-0 (2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone)

90929-73-0 structure
Nom du produit:2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone
2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
- 3-bromoacetyl-7-azaindole
- ETHANONE, 2-BROMO-1-(1H-PYRROLO[2,3-B]PYRIDIN-3-YL)-
- 2-BROMO-1-(1H-PYRROLO[2,3-B]PYRIDIN-3-YL)ETHAN-1-ONE
- 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone
- 3-bromoacetylindole
- 1H-Pyrrolo[2,3-b]pyridine, ethanone deriv. (ZCI)
- 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (ACI)
- 2-Bromo-1-[1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-one
- 2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone
-
- Piscine à noyau: 1S/C9H7BrN2O/c10-4-8(13)7-5-12-9-6(7)2-1-3-11-9/h1-3,5H,4H2,(H,11,12)
- La clé Inchi: HRNCQDZUEOUQJP-UHFFFAOYSA-N
- Sourire: O=C(CBr)C1C2C(=NC=CC=2)NC=1
Propriétés calculées
- Qualité précise: 134.04800
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 2
- Complexité: 210
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.8
- Charge de surface: 0
- Nombre d'tautomères: 7
Propriétés expérimentales
- Dense: 1.71
- Point de fusion: 280-282 ºC
- Le PSA: 48.91000
- Le LogP: 1.26850
2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-120360-1.0g |
2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one |
90929-73-0 | 95% | 1g |
$589.0 | 2023-06-08 | |
Chemenu | CM149552-1g |
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
90929-73-0 | 95%+ | 1g |
$656 | 2024-07-20 | |
TRC | B800670-100mg |
2-Bromo-1-(1h-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
90929-73-0 | 100mg |
$ 365.00 | 2022-06-06 | ||
Enamine | EN300-120360-100mg |
2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one |
90929-73-0 | 95.0% | 100mg |
$205.0 | 2023-10-03 | |
Enamine | EN300-120360-1000mg |
2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one |
90929-73-0 | 95.0% | 1000mg |
$589.0 | 2023-10-03 | |
1PlusChem | 1P00H2NP-1g |
Ethanone, 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)- |
90929-73-0 | 95% | 1g |
$690.00 | 2025-02-28 | |
1PlusChem | 1P00H2NP-10g |
Ethanone, 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)- |
90929-73-0 | 95% | 10g |
$3192.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1074200-1g |
2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one |
90929-73-0 | 98% | 1g |
¥5374.00 | 2024-04-25 | |
Enamine | EN300-120360-10000mg |
2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one |
90929-73-0 | 95.0% | 10000mg |
$2532.0 | 2023-10-03 | |
Aaron | AR00H2W1-2.5g |
Ethanone, 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)- |
90929-73-0 | 95% | 2.5g |
$1612.00 | 2025-01-24 |
2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 50 °C
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 10 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Référence
- Design, synthesis, and biological evaluation of urea-based ROCK2 inhibitorsChemical Biology & Drug Design, 2021, 98(6), 969-978,
Synthetic Routes 3
Conditions de réaction
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; rt; reflux
1.2 Solvents: Dichloromethane ; reflux; 40 min, reflux
1.3 Solvents: Water ; cooled
1.2 Solvents: Dichloromethane ; reflux; 40 min, reflux
1.3 Solvents: Water ; cooled
Référence
- Synthesis and Antitumor Activity of 3-(2-Phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-Phenyl-1,3-thiazol-4-yl)-1H-7-azaindolesChemMedChem, 2011, 6(7), 1300-1309,
Synthetic Routes 4
Conditions de réaction
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; rt; reflux
1.2 Solvents: Dichloromethane ; reflux; 40 min, reflux
1.2 Solvents: Dichloromethane ; reflux; 40 min, reflux
Référence
- Synthesis and antiproliferative activity of thiazolyl-bis-pyrrolo[2,3-b]pyridines and indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, nortopsentin analoguesMarine Drugs, 2015, 13(1), 460-492,
Synthetic Routes 5
Conditions de réaction
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 40 min, reflux
Référence
- Synthesis and antitumor activity of new thiazole nortopsentin analogsMarine Drugs, 2016, 14(12), 226/1-226/18,
Synthetic Routes 6
Conditions de réaction
Référence
- Synthesis, antitumor activity and CDK1 inhibition of new thiazole nortopsentin analoguesEuropean Journal of Medicinal Chemistry, 2017, 138, 371-383,
Synthetic Routes 7
Conditions de réaction
Référence
- Reactivity of 1H-pyrrolo[2,3-b]pyridine. II. Synthesis of 3-(β-haloethyl)-7-azaindoleJournal of Heterocyclic Chemistry, 1984, 21(2), 421-3,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 40 min, reflux
Référence
- Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity in Peritoneal Mesothelioma Experimental ModelsJournal of Medicinal Chemistry, 2013, 56(17), 7060-7072,
2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone Raw materials
2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone Preparation Products
2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone Littérature connexe
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
90929-73-0 (2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone) Produits connexes
- 500590-07-8(3-Methyl-6-nitro-4-cinnolinol)
- 2820537-16-2(6-Bromo-N,N-bis[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)-2-pyridinamine)
- 2229644-39-5(3-(1H-1,3-benzodiazol-5-yl)prop-2-enal)
- 1170836-45-9(1-(2-ethoxyphenyl)-3-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylurea)
- 941933-23-9(N'-cyclohexyl-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide)
- 1209459-11-9(2-bromo-3-(methylsulfonyl)pyridine)
- 1806972-32-6(2-(Difluoromethyl)-3-fluoro-4-methyl-5-(trifluoromethyl)pyridine)
- 2680875-22-1(methyl 3-{(benzyloxy)carbonyl(3-nitropyridin-2-yl)amino}propanoate)
- 2171676-45-0(3-(4-aminothian-4-yl)-1-azabicyclo2.2.2octan-3-ol)
- 1620590-09-1(2-(Benzylthio)-5-bromo-3-methylpyridine)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:90929-73-0)2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone

Pureté:99%
Quantité:1g
Prix ($):515.0